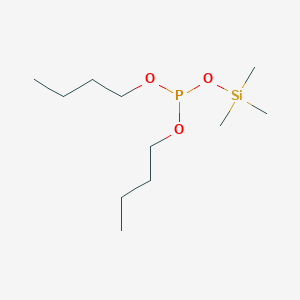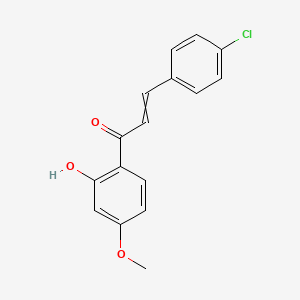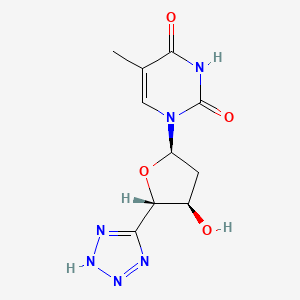
1'-Thymin-1-yl-3'-O-acetyl-4'(R)-C-tetrazolo-2'-deoxy-beta-D-erythrofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” typically involves multiple steps, including the protection of functional groups, formation of the tetrazole ring, and coupling of the thymine base with the sugar moiety. Common reagents used in these reactions include acetic anhydride, tetrazole, and various protecting groups like silyl ethers.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated equipment. The process includes rigorous purification steps such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
“1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various derivatives with different functional groups.
Scientific Research Applications
“1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes involved in nucleic acid metabolism.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes, such as DNA polymerases or reverse transcriptases, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-5-fluorouridine: Another nucleoside analog used in cancer treatment.
Azidothymidine (AZT): A nucleoside analog used as an antiretroviral drug.
Cytarabine: A nucleoside analog used in chemotherapy.
Uniqueness
“1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” is unique due to its specific structure, which includes a tetrazole ring and an acetyl group. These features may confer unique properties, such as increased stability or altered biological activity, compared to other nucleoside analogs.
Properties
CAS No. |
52995-50-3 |
|---|---|
Molecular Formula |
C10H12N6O4 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
1-[(2R,4R,5S)-4-hydroxy-5-(2H-tetrazol-5-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N6O4/c1-4-3-16(10(19)11-9(4)18)6-2-5(17)7(20-6)8-12-14-15-13-8/h3,5-7,17H,2H2,1H3,(H,11,18,19)(H,12,13,14,15)/t5-,6-,7-/m1/s1 |
InChI Key |
SSKGQWRBRROYBA-FSDSQADBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@@H](O2)C3=NNN=N3)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C3=NNN=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)
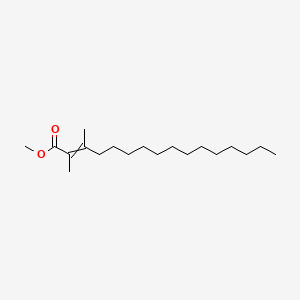
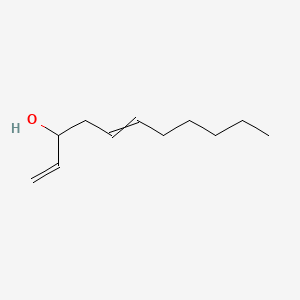
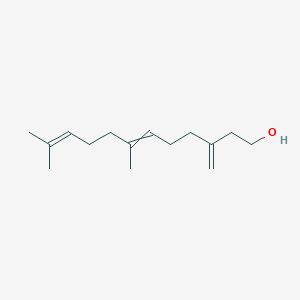
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
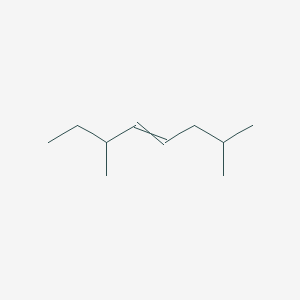
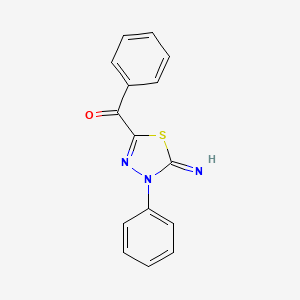
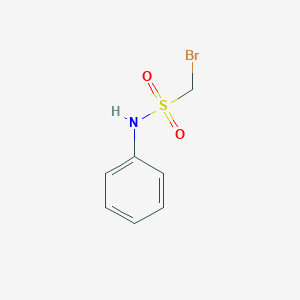
![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
